4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine
CAS No.:
Cat. No.: VC17661771
Molecular Formula: C7H4Cl2N4S
Molecular Weight: 247.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Cl2N4S |
|---|---|
| Molecular Weight | 247.10 g/mol |
| IUPAC Name | 4-chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C7H4Cl2N4S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
| Standard InChI Key | HSQXIQFLJKHTKL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1)Cl)C2=NC(=NC(=N2)Cl)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises a 1,3,5-triazine ring substituted at the 4-position with a chlorine atom, the 6-position with a 5-chlorothiophen-2-yl group, and the 2-position with an amine group. The presence of electron-withdrawing chlorine atoms and the electron-rich thiophene moiety creates a polarized electronic environment, which may influence reactivity and intermolecular interactions.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Cl₂N₄S |
| Molecular Weight | 247.10 g/mol |
| IUPAC Name | 4-chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine |
| Canonical SMILES | C1=C(SC(=C1)Cl)C2=NC(=NC(=N2)Cl)N |
| InChI Key | HSQXIQFLJKHTKL-UHFFFAOYSA-N |
The thiophene ring introduces π-conjugation, potentially enhancing binding affinity to biological targets such as enzymes or receptors. The chlorine substituents likely improve metabolic stability, a common strategy in drug design.
Synthesis Methods and Optimization
General Triazine Synthesis Strategies
Triazine derivatives are typically synthesized via condensation or nucleophilic substitution reactions. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material due to its three reactive chlorine atoms, which allow sequential substitution under controlled conditions .
Example Protocol from Patent Literature
A patent describing the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CN104910086A) illustrates a scalable approach:
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Reaction Setup: Cyanuric chloride reacts with sodium methoxide in N,N-dimethylformamide (DMF) at 5–10°C.
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Stepwise Heating: Gradual warming to reflux ensures controlled substitution.
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Purification: Recrystallization in heptane yields 99.5% pure product with 91% yield .
While this method targets a methoxy-substituted triazine, analogous protocols could apply to 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine by substituting sodium methoxide with 5-chlorothiophen-2-amine.
Challenges in Synthesis
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Selectivity: Achieving monosubstitution at specific positions requires precise temperature and stoichiometric control.
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Solvent Choice: Polar aprotic solvents like DMF favor nucleophilic substitution but may complicate purification .
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Yield Optimization: Side reactions, such as over-substitution or ring degradation, necessitate iterative condition screening.
Biological Activities and Mechanisms
Antimicrobial Properties
Chlorinated triazines often demonstrate broad-spectrum activity against bacteria and fungi. The chlorine and thiophene groups may disrupt microbial cell membranes or enzyme function, though specific MIC (Minimum Inhibitory Concentration) data are needed for this compound.
Structural Analogues and Comparative Analysis
Key Analogues and Modifications
The chlorothiophene group in 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine distinguishes it from herbicidal triazines, suggesting potential divergence in application, such as anticancer or antimicrobial uses .
Future Research Directions
Pharmacokinetic Studies
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Absorption/Distribution: LogP calculations predict moderate lipophilicity, suggesting oral bioavailability.
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Metabolism: Cytochrome P450 interactions must be characterized to assess toxicity risks.
Target Identification
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Proteomic Screening: Identify binding partners using affinity chromatography or mass spectrometry.
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Crystallography: Resolve ligand-target complexes to guide structure-based optimization.
Synthetic Chemistry Improvements
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Green Chemistry: Explore solvent-free or aqueous-phase reactions to reduce environmental impact.
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Catalysis: Employ transition-metal catalysts for regioselective substitutions.
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